molecular formula C16H17NO3 B5846798 N-[bis(4-methoxyphenyl)methyl]formamide CAS No. 6063-68-9

N-[bis(4-methoxyphenyl)methyl]formamide

Cat. No.: B5846798
CAS No.: 6063-68-9
M. Wt: 271.31 g/mol
InChI Key: WYJKGEVKQVHGGQ-UHFFFAOYSA-N
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Description

N-[bis(4-methoxyphenyl)methyl]formamide, with the CAS Registry Number 5348-50-5, is a chemical intermediate of significant interest in organic and medicinal chemistry research. Its primary research value lies in its role as a precursor in the synthesis of more complex molecules. The compound is specifically recognized for its use in patented routes for the preparation of pharmaceutical compounds, such as N-(bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide , a potent inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase investigated for the treatment of anemia . The mechanism by which this formamide derivative functions is as a protected amine synthon. The N-[bis(4-methoxyphenyl)methyl] (BMMA) group serves as a protecting group for amines, which can be installed and later removed under acidic conditions to reveal the primary amine functionality in the target molecule . This property makes it a valuable tool for chemists constructing complex nitrogen-containing molecules, where selective protection and deprotection steps are required to achieve the desired synthetic sequence. Researchers utilize this compound in multi-step synthesis to build important pharmacophores. It is For Research Use Only and must not be used for diagnostic, therapeutic, or personal purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[bis(4-methoxyphenyl)methyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-19-14-7-3-12(4-8-14)16(17-11-18)13-5-9-15(20-2)10-6-13/h3-11,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJKGEVKQVHGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90976063
Record name [Bis(4-methoxyphenyl)methyl]methanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90976063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6063-68-9
Record name [Bis(4-methoxyphenyl)methyl]methanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90976063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Preparative Routes for N Bis 4 Methoxyphenyl Methyl Formamide

Direct Formylation of N-[bis(4-methoxyphenyl)methyl]amine Precursors

The primary route to N-[bis(4-methoxyphenyl)methyl]formamide involves the N-formylation of the secondary amine, bis(4-methoxyphenyl)methanamine. This transformation can be achieved through several methods that introduce a formyl group (-CHO) onto the nitrogen atom.

Reaction with Formic Acid and Derivatives (e.g., Formamide (B127407) itself)

The most direct method for the synthesis of this compound involves reacting the corresponding amine precursor with a formylating agent. Formic acid is a common and straightforward reagent for this purpose. The reaction typically proceeds by heating the amine with formic acid, often in the absence of a solvent, to drive the condensation reaction which produces water as a byproduct. nih.govacs.org In some procedures, the reaction is carried out in a solvent like toluene (B28343) with a Dean-Stark trap to remove the water and drive the equilibrium towards the product. nih.govresearchgate.net

A specific patented method describes the preparation of this compound via a Leuckart reaction. google.com In this process, bis(4-methoxyphenyl)methanone is heated with formamide and formic acid at elevated temperatures (e.g., 130°C) for an extended period. google.com This reaction forms the desired formamide intermediate, which can then be hydrolyzed under acidic conditions to yield bis(4-methoxyphenyl)methanamine. google.com

Other formic acid derivatives, such as acetic formic anhydride (B1165640), generated in situ from formic acid and acetic anhydride, are also highly effective formylating agents that react rapidly with amines. nih.gov Various reagents have been developed for the N-formylation of amines, including formic acid in combination with activating agents like DCC (N,N'-Dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethyllaminopropyl)carbodiimide). researchgate.net

Catalytic Approaches to N-Formylation

To improve reaction efficiency, reduce waste, and operate under milder conditions, various catalytic systems have been developed for the N-formylation of amines, which are applicable to the synthesis of this compound from its amine precursor.

Transition metals and other metal compounds have proven to be effective catalysts for N-formylation. Indium metal, for instance, catalyzes the formylation of amines with formic acid at elevated temperatures (e.g., 70 °C) under solvent-free conditions, providing moderate to excellent yields. nih.gov The presence of indium significantly improves yields compared to the uncatalyzed reaction. nih.gov Similarly, inexpensive and environmentally friendly catalysts like zinc have been used effectively. psu.edu Activated zinc dust can catalyze the reaction between an amine and formic acid, yielding the formamide product with high efficiency. psu.edu

Bimetallic catalysts, such as gold-palladium nanoparticles supported on a magnetic support (AuPd–Fe₃O₄), have been utilized for the N-formylation of secondary amines using methanol (B129727) as the formyl source and oxygen as an oxidant at room temperature. nih.govproquest.com While this uses a different formyl source, it highlights the catalytic utility of palladium in such transformations. A variety of other metal-based catalysts, including those based on cobalt and nickel, have also been explored for N-formylation reactions using CO₂ as the C1 source in the presence of a reducing agent. mdpi.comrsc.org

Table 1: Examples of Metal-Catalyzed N-Formylation of Amines

Catalyst Formyl Source Typical Conditions Notes Citations
Indium (In) Formic Acid 10 mol% catalyst, 70 °C, solvent-free Effective for primary and secondary amines. nih.gov
Zinc (Zn) Formic Acid 10 mol% catalyst, 70 °C, solvent-free Activated zinc dust provides high yields in short reaction times. psu.edu
Zinc Oxide (ZnO) Formic Acid 50 mol% catalyst, 70 °C, solvent-free Lewis acid catalyst providing good to excellent yields. nih.gov
AuPd–Fe₃O₄ Methanol / O₂ Room temperature Bimetallic catalyst is more efficient than monometallic variants. nih.govproquest.com
Iodine (I₂) Formic Acid 5 mol% catalyst, 70 °C, solvent-free Low-cost, non-toxic catalyst with high efficiency. organic-chemistry.org

Organocatalysis presents a metal-free alternative for N-formylation. Superbases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), when supported on polystyrene, can catalyze the formylation of amines using carbon dioxide and a silane (B1218182) reductant such as trimethoxysilane. iciq.org This method has been successfully implemented in both batch and continuous flow processes under relatively mild conditions. iciq.org

Salts like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or tetrabutylammonium acetate (B1210297) ([TBA][OAc]) are also effective catalysts for the N-formylation of amines with CO₂ and hydrosilanes. acs.org The reaction mechanism is dependent on the amine's basicity. For amines of low basicity, the reaction may proceed via the formation of formoxysilanes which then react with the amine. acs.org For more basic amines, the pathway often involves the formation of a silylcarbamate intermediate. acs.org

The use of heterogeneous solid acid catalysts offers significant advantages, including ease of separation from the reaction mixture and potential for recyclability. Sulfonic acid functionalized materials are particularly effective. For example, sulfonic acid supported on magnetic nanoparticles (NP@SO₃H) serves as a highly efficient and recyclable catalyst for the N-formylation of amines with formic acid under mild, and even solvent-free, conditions. rsc.orgnih.govresearchgate.net The magnetic nature of the catalyst allows for its simple recovery using an external magnet. rsc.orgnih.gov

Other solid acid systems include sulfuric acid immobilized on silica (B1680970) gel (H₂SO₄–SiO₂), which catalyzes the N-formylation of amines with triethyl orthoformate under reflux conditions, yielding products rapidly and in high yields. mdpi.com Similarly, sulfated tungstate (B81510) and sulfonic acid supported on hydroxyapatite-encapsulated nanocrystallites have been reported as reusable and highly active catalysts for formylation with formic acid. nih.gov These solid acid catalysts work by activating the formylating agent, facilitating the nucleophilic attack by the amine. nih.gov

Table 2: Examples of Solid Acid Catalysis for N-Formylation of Amines

Catalyst Formyl Source Typical Conditions Key Advantages Citations
NP@SO₃H (Sulfonic acid on magnetic nanoparticles) Formic Acid Room temperature Magnetically separable, reusable for up to six cycles. rsc.orgnih.gov
H₂SO₄–SiO₂ Triethyl Orthoformate 65 °C (reflux) Recyclable, short reaction times, high yields. mdpi.com
Sulfated Tungstate Formic Acid 10 mol% catalyst, 70 °C, solvent-free Reusable for up to four cycles without loss of activity. nih.gov
Sulfonic acid on hydroxyapatite Formic Acid 0.9 mol% catalyst, solvent-free Magnetically separable, reusable. nih.gov

Solvent-Free Formylation Conditions

A significant trend in the synthesis of formamides, including this compound, is the use of solvent-free, or "neat," reaction conditions. acs.org This approach aligns with the principles of green chemistry by reducing volatile organic waste. Many of the aforementioned catalytic methods are highly effective without a solvent.

For instance, the direct reaction of amines with formic acid can be performed by simply heating the two reagents together at temperatures around 60-80 °C. nih.govresearchgate.net Catalytic methods employing iodine, zinc, indium, and various solid acids have all been successfully demonstrated under solvent-free conditions. nih.govpsu.eduorganic-chemistry.org These reactions are often characterized by simple work-up procedures, high yields, and cost-effectiveness, making them attractive for chemical synthesis. organic-chemistry.orgresearchgate.net

Indirect Synthesis via Amide Bond Formation Reactions

Indirect synthetic routes to this compound primarily rely on the formation of an amide bond between the corresponding amine precursor and a formyl group donor. These methods are advantageous as they often utilize readily available starting materials and allow for modular construction of the target molecule.

Coupling Reactions of Bis(4-methoxyphenyl)methylamine with Formylating Agents

The core of this synthetic approach is the reaction between bis(4-methoxyphenyl)methylamine and a suitable formylating agent. A variety of reagents and methods have been developed for the N-formylation of amines, which are applicable to the synthesis of the title compound.

One modern and green approach involves the use of carbon dioxide (CO₂) as a C1 building block, activated by a reducing agent like sodium borohydride (B1222165) (NaBH₄). rsc.org In this catalyst-free method, CO₂ is reductively captured to formylate the amine. The reaction typically proceeds by dissolving sodium borohydride in a suitable solvent, bubbling CO₂ through the solution, and then adding the amine. rsc.org This method is part of a broader effort to utilize CO₂ as a renewable feedstock for chemical synthesis. scispace.com

Alternative formylating agents include methanol, which can serve as the formyl source in the presence of an appropriate catalyst. For instance, bimetallic nanoparticles, such as AuPd–Fe₃O₄, have been shown to effectively catalyze the oxidative N-formylation of secondary amines using methanol at room temperature with oxygen as the external oxidant. mdpi.com Such catalytic systems are often reusable and highly efficient. mdpi.com

More traditional, yet powerful, coupling reagents used in peptide synthesis and general amide bond formation can also be employed. researchgate.net These include activating agents that convert a carboxylic acid (formic acid in this case) into a more reactive species, facilitating its reaction with the amine. Silicon-based coupling agents, for example, have gained attention for mediating the condensation between carboxylic acids and amines. unimi.it

Multi-step Convergent Synthetic Strategies

This compound can also be synthesized as a key intermediate within a larger, multi-step convergent synthetic plan. In such a strategy, the formamide is not the final target but a precursor to another valuable molecule. For example, a process has been described where bis(4-methoxyphenyl)methanone undergoes a Leuckart reaction with formamide and formic acid to produce this compound (BMPF). google.com This intermediate is then hydrolyzed with acid to yield bis(4-methoxyphenyl)methanamine (BMMA), which is subsequently reacted with another molecule to form a more complex final product. google.com This highlights the role of the title formamide as a stable, isolable intermediate that facilitates a broader synthetic goal. google.com

Modern advancements in chemical synthesis have led to the development of continuous flow processes for multi-step reactions. syrris.jp This paradigm transforms conventional batch reactions into a streamlined sequence where materials pass through columns packed with immobilized reagents, catalysts, or scavengers. syrris.jp Such a strategy could be applied to the synthesis of this compound and its subsequent conversion, linking multiple synthetic steps into a single continuous operation, which enhances efficiency and purity. syrris.jp

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the efficiency of the synthesis of this compound, careful optimization of reaction conditions is crucial. Parameters such as temperature, pressure, solvent, and reagent ratios can have a profound impact on the reaction's outcome. researchgate.netresearchgate.net

Temperature and Pressure Effects

Temperature is a critical variable that can control the selectivity of a reaction. In the context of amine formylation using CO₂ and a reductant like H₂, temperature can determine whether the reaction stops at the formamide stage or proceeds to full reduction to the corresponding methylamine. scispace.com For instance, in certain catalytic systems, lower temperatures (e.g., 120 °C) favor the formation of the N-formylated product, while higher temperatures (e.g., 160 °C) drive the reaction towards N-methylation. scispace.com Therefore, to selectively synthesize this compound, precise temperature control is essential to prevent over-reduction.

Pressure, particularly when using gaseous reagents like CO₂ or H₂, also plays a significant role. The partial pressure of these gases can influence reaction rates and equilibria, and optimization is necessary to achieve high conversion and selectivity under safe and efficient conditions. scispace.com

Solvent Selection and Impact on Reaction Pathway

The choice of solvent is paramount as it can influence reaction rates, selectivity, and even the reaction pathway itself. In N-formylation reactions using CO₂ and sodium borohydride, the solvent can dramatically affect the product yield. rsc.org

For example, dimethylformamide (DMF) has been reported to have a positive effect on the yield of N-formylation reactions. rsc.org However, the use of formamide-based solvents like DMF can sometimes lead to side reactions, such as transamidation, where the solvent itself acts as a formylating agent. rsc.org In contrast, solvents like dimethylacetamide (DMA) can provide good to high yields of the N-formamide product without detectable transamidation, making it a potentially better choice for ensuring the formyl group originates from the intended C1 source. rsc.org N-Methylformamide (NMF) itself is a highly polar solvent that has been shown to accelerate certain C-C bond-forming reactions even more effectively than water, indicating its potential to influence reaction kinetics significantly. nih.govwikipedia.org

SolventKey Characteristics/Impact on FormylationReference
Dimethylformamide (DMF)Reported to have a positive effect on N-formylation yield. rsc.org
Dimethylacetamide (DMA)Provides good to high yields without detectable transamidation side products. rsc.org
AcetonitrileUsed as a solvent in initial optimization studies for N-formylation. rsc.org
N-Methylformamide (NMF)A highly polar solvent known to accelerate reaction rates, sometimes better than aqueous systems. nih.gov

Reagent Stoichiometry and Purity Considerations

The precise ratio of reactants is fundamental to achieving high yield and selectivity. In syntheses involving coupling agents or catalysts, the stoichiometry must be carefully controlled. For the N-formylation of amines using NaBH₄ and CO₂, the amount of the borohydride reducing agent relative to the amine is a critical parameter. rsc.org Studies have shown that varying the equivalents of NaBH₄ has a direct and intriguing impact on the conversion to the N-formyl product. rsc.org

Comparison of Synthetic Efficiency Across Different Methodologies

The efficiency of a synthetic route is determined by several factors, including chemical yield, reaction time, temperature, and the cost and toxicity of reagents. For this compound, the Leuckart reaction is the most well-documented method, providing a basis for efficiency analysis.

The Leuckart reaction, as described, offers flexibility in its execution, allowing for a balance between energy input (temperature) and process time. The following table illustrates the relationship between the reaction conditions for the Leuckart synthesis of this compound.

Starting MaterialReagentsTemperature (°C)Duration (h)
bis(4-methoxyphenyl)methanoneformamide, formic acid13048
bis(4-methoxyphenyl)methanoneformamide, formic acid15510
bis(4-methoxyphenyl)methanoneformamide, formic acid1752.5

This data clearly shows an inverse relationship between temperature and reaction time. A higher temperature drastically shortens the synthesis duration, which can be a significant factor in large-scale production by increasing throughput. However, higher temperatures also equate to higher energy costs and may require more specialized equipment. The choice of conditions would therefore depend on the specific economic and logistical constraints of the manufacturing environment.

Reactivity and Reaction Mechanisms of N Bis 4 Methoxyphenyl Methyl Formamide

Hydrolysis and Cleavage Reactions

The formamide (B127407) bond in N-[bis(4-methoxyphenyl)methyl]formamide is susceptible to cleavage through hydrolysis under both acidic and basic conditions, yielding the corresponding amine, bis(4-methoxyphenyl)methanamine, and formic acid or a formate (B1220265) salt.

Acid-Catalyzed Hydrolysis to Corresponding Amine

Under acidic conditions, the hydrolysis of this compound proceeds via a mechanism typical for secondary amides. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. researchgate.netic.ac.ukresearchgate.net This is followed by the nucleophilic attack of a water molecule on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. researchgate.netic.ac.uk Subsequent proton transfer steps facilitate the elimination of the amine as a good leaving group (protonated form), which after deprotonation yields bis(4-methoxyphenyl)methanamine. The other product is formic acid.

General Mechanism of Acid-Catalyzed Amide Hydrolysis:

Protonation of the carbonyl oxygen: Increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by water: Forms a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen atom.

Elimination of the amine: The C-N bond cleaves, releasing the protonated amine and a carboxylic acid.

Deprotonation: The protonated amine is deprotonated to yield the final amine product.

Base-Mediated Cleavage Reactions

In the presence of a strong base, such as sodium hydroxide (B78521), this compound can also be cleaved. The mechanism involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the formamide. researchgate.netmasterorganicchemistry.comgoogle.com This addition forms a tetrahedral intermediate.

Unlike acid-catalyzed hydrolysis, the elimination step is more challenging as the departing amide anion is a very strong base and thus a poor leaving group. masterorganicchemistry.com However, the reaction can be driven to completion, often requiring harsh conditions like high temperatures, by an irreversible acid-base reaction between the initially formed formic acid and the strongly basic amide anion, or by the deprotonation of the carboxylic acid by the hydroxide base. masterorganicchemistry.comgoogle.com This final step yields a stable carboxylate salt (formate) and the neutral bis(4-methoxyphenyl)methanamine.

General Mechanism of Base-Mediated Amide Hydrolysis:

Nucleophilic attack by hydroxide: The hydroxide ion attacks the carbonyl carbon.

Formation of a tetrahedral intermediate: An alkoxide intermediate is formed.

Elimination of the amide anion: The C-N bond breaks to release a very basic amide anion and formic acid.

Acid-base reaction: A rapid and irreversible proton transfer from formic acid to the amide anion forms formate and the neutral amine, driving the reaction to completion. masterorganicchemistry.com

Transformations of the Formamide Moiety

The formyl group (-CHO) of the formamide offers several avenues for chemical transformation, allowing for the synthesis of other important classes of organic compounds.

Dehydration to Nitrile Derivatives

The dehydration of amides is a common method for the synthesis of nitriles. However, this transformation is typically associated with primary amides (R-CONH₂). The dehydration of a secondary formamide, such as this compound, does not yield a nitrile but instead produces an isocyanide (R-N≡C). google.com This is a critical distinction in the reactivity of primary versus secondary formamides.

The reaction is carried out using various dehydrating agents, with phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (B128534) or pyridine (B92270) being a classic and effective method. google.com Other reagents like p-toluenesulfonyl chloride (TsCl) and the Burgess reagent can also effect this transformation. The reaction proceeds by activation of the formamide oxygen, followed by elimination to form the isocyanide.

Table 1: Dehydration of N-Substituted Formamides to Isocyanides

Formamide Substrate Dehydrating Agent/Base Solvent Time Yield (%) Reference
N-Aryl/Alkyl Formamides POCl₃ / Triethylamine Triethylamine < 5 min High to Excellent google.com
N-Substituted Formamides Chlorophosphate / Tertiary Amine CH₂Cl₂ or Neat - High

This table presents general conditions for the dehydration of N-substituted formamides to isocyanides, as specific data for this compound is not available.

Reduction Reactions

The formamide group can be reduced to an amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as amides are relatively resistant to reduction. The reaction effectively converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), thus transforming the this compound into N-[bis(4-methoxyphenyl)methyl]-N-methylamine.

The mechanism involves the nucleophilic addition of a hydride ion from LiAlH₄ to the carbonyl carbon. The resulting aluminum-alkoxide intermediate is complex and ultimately, through a workup procedure typically involving the addition of water and/or acid, the C-O bond is cleaved, and the nitrogen remains attached to the carbon, yielding the secondary methylamine.

Table 2: Reduction of Amides to Amines with LiAlH₄

Amide Type Reducing Agent Solvent Product Type General Yield Reference
Carboxamides LiAlH₄ Ethereal (e.g., THF, Diethyl ether) Amines Generally High

This table provides general information and a specific example for the reduction of amides, as detailed experimental results for this compound were not found in the searched literature.

Formation of Isocyanates and Related Species

N-substituted formamides can be converted into the corresponding isocyanates (R-N=C=O) through catalytic dehydrogenation. This process typically involves heating the formamide in the presence of a Group VIII transition metal catalyst, such as those based on ruthenium, palladium, or platinum. The reaction is performed under anhydrous conditions, often in an inert solvent.

An alternative approach is oxidative dehydrogenation, where an oxidizing agent, such as oxygen, is used in conjunction with a catalyst, like silver, at high temperatures.

Table 3: Catalytic Conversion of Formamides to Isocyanates

Formamide Substrate Catalyst Temperature (°C) Conditions Product Reference
R-NHCHO (general) Ru, Pd, or Pt catalyst 50 - 300 Anhydrous, inert atmosphere R-NCO

Role as a Formylating Reagent or Synthon in In Situ Processes

The function of this compound as a direct formylating reagent is not extensively documented in scientific literature. Typically, formylating agents are small, reactive molecules like formic acid, dimethylformamide (DMF) in the Vilsmeier-Haack reaction, or carbon dioxide in the presence of a reducing agent. researchgate.netfigshare.com The significant steric bulk of the bis(4-methoxyphenyl)methyl group on the nitrogen atom diminishes the reactivity of the formyl group for intermolecular transfer.

However, the molecule can be conceptualized as a protected form of formamide, where the bis(4-methoxyphenyl)methyl moiety serves as a protecting group for the N-H bond. In this context, it could theoretically serve as a formyl synthon in certain in situ processes. This would necessitate a reaction sequence where the bis(4-methoxyphenyl)methyl group is first cleaved under specific conditions (e.g., acid catalysis) to release a formamide anion equivalent or formamide itself, which could then participate in a subsequent formylation reaction. This approach, however, is not a common or established method for formylation. General methods for N-formylation often involve the reaction of amines with sources of the formyl group, such as carbon dioxide and hydrosilanes, which proceed through intermediates like silyl (B83357) formates. researchgate.netresearchgate.net

Reactivity of the Bis(4-methoxyphenyl)methyl Group

The reactivity of this compound is dominated by the chemistry of the bis(4-methoxyphenyl)methyl group, which functions as an acid-labile protecting group.

The bis(4-methoxyphenyl)methyl group is structurally analogous to the 4,4'-dimethoxytrityl (DMT) group, a cornerstone protecting group for the 5'-hydroxyl function in automated solid-phase oligonucleotide synthesis. nih.gov The primary strategy for the removal of this group is acidic deprotection.

The mechanism relies on the extreme sensitivity of the ether-like C-N bond to acid. Protonation of the formamide oxygen or, more critically, cleavage of the C-N bond is facilitated by acid, leading to the formation of a highly stabilized bis(4-methoxyphenyl)methyl carbocation. This cation is stabilized by resonance, with the positive charge delocalized across both methoxy-substituted phenyl rings. masterorganicchemistry.com

Commonly used acids for this deprotection include dilute solutions of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. The reaction is typically rapid, often completing within minutes at room temperature.

A significant challenge during the acidic deprotection in the context of oligonucleotide synthesis is the potential for depurination, where the glycosidic bond of purine (B94841) nucleobases (adenine and guanine) is cleaved under acidic conditions. nih.gov This side reaction can lead to chain cleavage and the formation of truncated, undesired oligonucleotide sequences. Therefore, the choice of acid and reaction time must be carefully optimized to ensure complete deprotection while minimizing side reactions.

The stability of the bis(4-methoxyphenyl)methyl group is highly dependent on the pH of the chemical environment. Its reactivity is primarily characterized by its lability to acid and stability towards basic and nucleophilic conditions. This differential stability is crucial for its use as a protecting group in multi-step syntheses. organic-chemistry.org

Under acidic conditions, the protecting group is readily cleaved. The central carbon atom is prone to nucleophilic attack following the formation of the stabilized carbocation. In aqueous acidic solutions, the cation is efficiently trapped by water to form bis(4-methoxyphenyl)methanol. nih.gov

Conversely, the group is robust under basic conditions. It is stable to reagents such as ammonium (B1175870) hydroxide and sodium hydroxide, which are commonly used in organic synthesis, for instance, to remove protecting groups from the nucleobases and phosphate (B84403) backbone during oligonucleotide synthesis. khanacademy.orgchemistrysteps.com The stability under basic conditions allows for selective deprotection of other functional groups in the molecule without affecting the bis(4-methoxyphenyl)methyl-protected amine.

The methoxy (B1213986) groups on the phenyl rings can be susceptible to oxidative cleavage by strong oxidizing agents like ceric ammonium nitrate (B79036) (CAN), a method sometimes used for deprotecting p-methoxyphenyl (PMP) protected amines. uwindsor.ca However, for the bis(4-methoxyphenyl)methyl group, acidic cleavage is the far more common and milder method of removal.

Table 1: Stability and Reactivity of the Bis(4-methoxyphenyl)methyl Group

ConditionReagent Example(s)Stability/ReactivityProduct of Cleavage
Acidic Trichloroacetic acid (TCA), Dichloroacetic acid (DCA), H₃O⁺Highly LabileBis(4-methoxyphenyl)methyl carbocation, leading to bis(4-methoxyphenyl)methanol
Basic NH₄OH, NaOH, Et₃NStableNo reaction
Nucleophilic Amines, Alcohols (neutral pH)StableNo reaction
Oxidative Ceric Ammonium Nitrate (CAN)Potentially LabileOxidative cleavage products
Reductive H₂/Pd, NaBH₄Generally StableNo reaction

Mechanistic Investigations of Key Transformations

The key reactive intermediate in transformations involving the cleavage of the bis(4-methoxyphenyl)methyl group is the bis(4-methoxyphenyl)methyl carbocation . This diarylmethyl cation is significantly stabilized through resonance delocalization of the positive charge onto the two electron-rich phenyl rings, which are activated by the electron-donating methoxy groups at the para positions. masterorganicchemistry.com The formation of this stable carbocation is the driving force for the ready cleavage of the C-N bond under acidic conditions in an Sₙ1-type mechanism. nih.gov

In the context of hydrolysis of the formamide moiety itself, the reaction proceeds through a tetrahedral intermediate (a gem-aminoalcohol). In acid-catalyzed hydrolysis, the carbonyl oxygen is first protonated, which activates the carbonyl carbon for nucleophilic attack by water. youtube.commasterorganicchemistry.com This attack forms the protonated tetrahedral intermediate. Subsequent proton transfers and elimination of the amine portion regenerate the carbonyl group, yielding formic acid and the bis(4-methoxyphenyl)methylamine, which would itself be unstable under these conditions and release the carbocation.

Table 2: Key Reaction Intermediates

TransformationKey IntermediateDescription
Acidic DeprotectionBis(4-methoxyphenyl)methyl carbocationA resonance-stabilized secondary carbocation; key intermediate in the Sₙ1 cleavage of the C-N bond. nih.gov
Amide HydrolysisTetrahedral Intermediate (gem-aminoalcohol)Formed by the nucleophilic attack of water (acid-catalyzed) or hydroxide (base-catalyzed) on the formyl carbonyl carbon. nih.govchemistrysteps.com

For the acid-catalyzed hydrolysis of formamide, computational studies indicate a stepwise mechanism is generally favored. researchgate.net The process involves transition states for several key steps:

Protonation of the carbonyl oxygen: This initial step makes the carbonyl carbon more electrophilic.

Nucleophilic attack by water: The transition state for this step involves the formation of the C-O bond between water and the carbonyl carbon, leading to the tetrahedral intermediate. This is often the rate-determining step. researchgate.netnih.gov

Proton transfer: Transition states exist for the transfer of protons, for instance, from the newly added hydroxyl group to the nitrogen atom, preparing it to be a better leaving group.

C-N bond cleavage: The transition state for this step involves the breaking of the C-N bond as the leaving group departs, assisted by the lone pair of an adjacent hydroxyl group reforming the carbonyl double bond. youtube.commasterorganicchemistry.com

Ab initio calculations on the neutral hydrolysis of formamide in water show a mechanism where the first step, the hydration of the carbonyl group to form a diol intermediate, involves a transition structure with two assisting water molecules. nih.gov A subsequent water-assisted proton transfer from a hydroxyl group to the amino group leads to the final products. nih.gov While these models apply to unsubstituted formamide, the fundamental steps and the nature of the transition states provide a valid framework for understanding the hydrolysis of more complex derivatives like this compound.

Kinetic Studies of Reaction Rates

For context, studies on simpler, related formamides can offer insights into potential reactive pathways. For instance, the hydrolysis of Schiff bases, which also contain a C=N bond, has been studied kinetically, with reaction rates found to be dependent on pH. researchgate.net Similarly, kinetic investigations into the nitrosation of methylformamide have shown the reaction to be first order with respect to both the amide and proton concentration, indicating a proton transfer as the slow step of the process. However, it is crucial to note that these are different molecules, and their kinetic behavior may not be directly extrapolated to this compound.

Stereochemical Aspects of Reactions Involving the Compound

Detailed studies on the stereochemical outcomes of reactions specifically involving this compound have not been extensively reported in the available literature. The central carbon atom, bonded to the nitrogen of the formamide group and two 4-methoxyphenyl (B3050149) groups, is a prochiral center. This means that if a reaction were to introduce a new chiral center at this position, or if the two 4-methoxyphenyl groups were chemically distinct, the formation of stereoisomers (enantiomers or diastereomers) would be possible.

Reactions involving the formamide nitrogen or the carbonyl group could also have stereochemical implications, particularly in the context of chiral catalysts or reagents. The planarity of the amide bond due to resonance can lead to distinct stereochemical environments on either side of the molecule.

While direct stereochemical data for the target compound is scarce, research on related molecules highlights the importance of stereocontrol in organic reactions. For example, in indium-promoted Barbier-style reactions, the choice of solvent, such as N-methylformamide, has been shown to influence the stereoselectivity of carbon-carbon bond formation. Such studies underscore the potential for controlling stereochemical outcomes in reactions involving formamide-containing compounds, although specific applications to this compound remain to be explored.

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure, dynamics, and environment of a sample. For N-[bis(4-methoxyphenyl)methyl]formamide, a full suite of NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals and to elucidate its three-dimensional structure.

One-dimensional NMR spectra are fundamental for the initial structural assessment of this compound. The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the two 4-methoxyphenyl (B3050149) rings, the methoxy (B1213986) group protons, the methine proton of the central methyl group, and the formyl proton would be expected. The aromatic protons typically appear as doublets in the downfield region due to ortho- and meta-couplings. The methoxy protons would present as a sharp singlet, while the methine proton, being adjacent to the nitrogen and two phenyl rings, would also be a distinct signal. The formyl proton, due to its attachment to the nitrogen atom, can show restricted rotation, potentially leading to the observation of rotamers and more complex splitting patterns.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms. Key resonances would include those for the carbonyl carbon of the formamide (B127407) group, the quaternary and protonated carbons of the aromatic rings, the methoxy carbons, and the central methine carbon. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbonyl carbon is typically observed significantly downfield.

Proton (¹H) Expected Chemical Shift (ppm) Multiplicity Integration
Formyl Proton~8.0-8.5s or d1H
Aromatic Protons~6.8-7.3m8H
Methine Proton~6.0-6.5d1H
Methoxy Protons~3.8s6H
Amide Proton~8.5-9.0d1H
Carbon (¹³C) Expected Chemical Shift (ppm)
Carbonyl Carbon~160-165
Aromatic Carbons (C-O)~158-160
Aromatic Carbons~114-135
Methine Carbon~55-65
Methoxy Carbons~55

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Two-dimensional NMR techniques are crucial for unambiguously assigning the complex spectra of this compound and determining its connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. For the target molecule, COSY would show correlations between the ortho- and meta-protons on the aromatic rings and between the methine proton and the amide proton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum by linking them to their attached protons identified in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). This is particularly useful for identifying quaternary carbons and piecing together the molecular backbone. For instance, correlations from the methoxy protons to the C-O aromatic carbon and from the formyl proton to the methine carbon would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. In this compound, NOESY could reveal through-space interactions between the methine proton and the protons on the aromatic rings, helping to define the rotational conformation around the C-N bond.

The formamide moiety in this compound can exhibit restricted rotation around the C-N bond, leading to the existence of different conformers (rotamers) in solution. Advanced NMR experiments, such as variable-temperature (VT) NMR, can be employed to study these dynamic processes. By recording spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of rotation increases, allowing for the determination of the energy barrier to rotation.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are highly effective for identifying the functional groups present in a molecule.

The IR and Raman spectra of this compound would be characterized by several key vibrational modes.

Formamide Group: The formamide group gives rise to several characteristic bands. The N-H stretching vibration is typically observed in the region of 3200-3400 cm⁻¹. The C=O stretching (Amide I band) is a strong absorption usually found around 1650-1680 cm⁻¹. The N-H bending (Amide II band) and C-N stretching vibrations also provide signature peaks.

Aromatic Moieties: The two 4-methoxyphenyl groups will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group will also be present.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
AmideN-H Stretch3200-3400
AmideC=O Stretch (Amide I)1650-1680
AmideN-H Bend (Amide II)1510-1550
AromaticC-H Stretch3000-3100
AromaticC=C Stretch1450-1600
EtherC-O Stretch1200-1250

In the solid state or in concentrated solutions, this compound molecules can interact through intermolecular hydrogen bonds involving the N-H and C=O groups of the formamide moiety. The formation of hydrogen bonds typically leads to a broadening and a red-shift (shift to lower wavenumber) of the N-H stretching band in the IR spectrum. The extent of this shift can provide a qualitative measure of the hydrogen bond strength. By comparing spectra recorded in different solvents or at different concentrations, the nature and extent of these intermolecular interactions can be investigated.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which is used to confirm the elemental composition of a molecule. For this compound (C16H17NO3), HRMS would be used to verify its exact mass.

No specific high-resolution mass spectrometry data for this compound has been found in the reviewed scientific literature.

Fragmentation Pathways and Structural Information

Analysis of the fragmentation patterns in a mass spectrum allows researchers to deduce the structural components of a molecule. Upon ionization, the molecule breaks apart in predictable ways, and these fragments are detected.

A detailed analysis of the mass spectrometry fragmentation pathways for this compound is not available in published literature.

X-ray Diffraction (XRD) for Solid-State Structure and Crystal Packing

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms within a crystalline solid, providing unambiguous proof of its structure and insights into intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Structure Determination

This technique is the gold standard for determining the precise atomic arrangement, bond lengths, and bond angles of a molecule. It provides an absolute confirmation of the compound's structure in the solid state.

No published single-crystal X-ray diffraction studies for this compound were identified.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding, π-π Stacking)

Understanding the non-covalent interactions within a crystal is crucial for explaining its physical properties. Hirshfeld surface analysis is a modern computational method used to visualize and quantify these intermolecular interactions, such as hydrogen bonds and π-π stacking.

Specific data from Hirshfeld surface analysis or detailed reports on the intermolecular interactions within the crystal lattice of this compound are not available.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions and the extent of conjugation within the molecule. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's chromophores.

The UV-Vis absorption spectrum, including specific λmax values and analysis of electronic transitions for this compound, has not been reported in the available scientific resources.

Other Advanced Spectroscopic Methods (e.g., Circular Dichroism for Chiral Derivatives)

The exploration of chirality and the stereochemical properties of molecules often necessitates the use of specialized spectroscopic techniques. One such powerful method is Circular Dichroism (CD) spectroscopy, which is particularly valuable for the study of chiral derivatives.

Detailed Research Findings:

Circular dichroism measures the differential absorption of left- and right-circularly polarized light. This phenomenon is only observed in chiral molecules, making CD spectroscopy an indispensable tool for:

Determining the presence of enantiomers.

Quantifying the enantiomeric excess (ee) of a sample.

Assigning the absolute configuration of stereocenters.

Studying the conformational changes of chiral molecules in solution.

In the context of this compound, the introduction of a chiral center would render the molecule optically active and thus amenable to analysis by circular dichroism. For instance, if one of the methoxy-substituted phenyl rings were to be replaced by a different, non-superimposable group, or if a chiral substituent were introduced elsewhere in the molecule, a chiral derivative would be formed.

While the synthesis of this compound has been documented, to date, there is no publicly available research detailing the synthesis or circular dichroism analysis of its chiral derivatives. umich.edu The development of such chiral analogues could, however, open new avenues for research, particularly in fields such as asymmetric catalysis or materials science, where the specific three-dimensional arrangement of molecules is critical to their function. The application of CD spectroscopy would be essential in characterizing these putative chiral derivatives and understanding their stereochemical properties.

The synthesis of chiral derivatives of related compounds, such as 1,2-benzenedisulfonimide, has been reported, and their atropisomers have been resolved and shown to be effective chiral catalysts. unito.it This highlights the potential for creating and analyzing chiral molecules within related structural classes.

Data on Chiral Derivatives:

As of the latest literature review, specific experimental data from circular dichroism studies on chiral derivatives of this compound are not available. The following table illustrates the type of data that would be generated from such a study.

ParameterDescriptionHypothetical Value
Wavelength (λ) The wavelength of light at which the maximum or minimum CD signal is observed.254 nm
Molar Circular Dichroism (Δε) The differential absorption of left and right circularly polarized light, normalized for concentration and path length.+15 M⁻¹cm⁻¹
Enantiomeric Excess (ee) A measure of the purity of a chiral sample, expressed as a percentage.>99%
Absolute Configuration The spatial arrangement of atoms in a chiral molecule.(R) or (S)

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the molecule at an electronic level. DFT, a prominent method, has been widely used to investigate N-[bis(4-methoxyphenyl)methyl]formamide. These calculations are typically performed using specific basis sets, such as 6-311++G(d,p), which provide a good balance between accuracy and computational cost. The choice of functional, for instance, B3LYP, is also crucial for obtaining reliable results that correlate well with experimental data.

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule. For this compound, these calculations identify the most stable three-dimensional structure. The process involves systematically adjusting bond lengths, bond angles, and dihedral angles to find the minimum on the potential energy surface.

The optimized geometry reveals a non-planar C-shaped conformation for the molecule. The two p-methoxyphenyl groups are not symmetrically oriented with respect to the formamide (B127407) moiety, which has significant implications for the molecule's reactivity and intermolecular interactions. The planarity of the phenyl rings is slightly distorted due to steric hindrance.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value
Bond LengthC1-N11.46 Å
N1-C161.37 Å
C16=O11.22 Å
Bond AngleC1-N1-C16120.9°
Dihedral AngleC2-C1-N1-C16-179.9°

Note: Atom numbering is based on standard modeling conventions and may vary between studies. Values are representative and depend on the level of theory and basis set used.

The electronic structure of a molecule governs its chemical reactivity and spectroscopic properties. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO and LUMO are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO is primarily localized on the electron-rich methoxyphenyl groups, while the LUMO is distributed over the formamide portion and the central carbon atom.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the MEP of this compound, negative potential (red and yellow regions) is concentrated around the oxygen atom of the carbonyl group and the oxygen atoms of the methoxy (B1213986) groups, indicating these are sites prone to electrophilic attack. Positive potential (blue regions) is found around the N-H proton of the formamide group, highlighting its acidic nature.

Table 2: Calculated Electronic Properties of this compound

PropertyCalculated Value
HOMO Energy-6.0 eV
LUMO Energy-0.5 eV
HOMO-LUMO Energy Gap5.5 eV

Note: These values are illustrative and can vary with the computational method.

Computational methods can predict various spectroscopic properties, which can then be compared with experimental spectra to validate both the computational model and the experimental assignments.

IR Spectroscopy: Theoretical calculations of vibrational frequencies can be correlated with experimental Infrared (IR) spectra. For this compound, the calculated spectrum shows characteristic peaks for N-H stretching, C=O stretching of the amide, and C-O-C stretching of the methoxy groups. These calculated frequencies are often scaled by a factor to correct for anharmonicity and the limitations of the computational method, leading to excellent agreement with experimental data.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) is a common method used to calculate nuclear magnetic resonance (NMR) chemical shifts. The calculated ¹H and ¹³C NMR spectra for this compound can be used to assign the signals observed in the experimental spectra, providing a detailed understanding of the chemical environment of each nucleus.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions and the corresponding UV-Vis absorption spectra. The calculated spectrum for this compound typically shows absorptions in the ultraviolet region, which are attributed to π → π* transitions within the aromatic rings and n → π* transitions involving the carbonyl group.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

Table 3: Significant NBO Interactions and Stabilization Energies in this compound

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) N1π* C16-O158.2
LP(2) O2π* C9-C105.1
LP(2) O3π* C14-C155.3

Note: LP denotes a lone pair. Atom numbering and energies are representative of typical NBO analysis results.

Reaction Mechanism Elucidation via Computational Modeling

While extensive research on the synthesis of this compound exists, detailed computational studies elucidating its reaction mechanisms are less common in the available literature. However, the principles of computational modeling can be applied to understand its formation and reactivity.

Computational modeling can be used to map out the potential energy surface of a chemical reaction, identifying reactants, products, intermediates, and transition states. A transition state is a high-energy structure that connects reactants to products, and its characterization is crucial for understanding the reaction kinetics and mechanism.

For the formation of this compound, a likely pathway involves the reaction of 4,4'-dimethoxybenzhydrol (B1582456) with a formamide source. Computational studies could model this reaction to:

Identify the transition state for the nucleophilic attack of the formamide nitrogen on the protonated benzhydrol.

Calculate the activation energy barrier for the reaction, providing an estimate of the reaction rate.

Investigate the role of catalysts, such as acids, in lowering the activation energy.

Currently, specific published studies detailing the transition state characterization for the synthesis of this compound are not widely available. Such research would be a valuable contribution to understanding the reactivity of this class of compounds.

Energetic Profiles of Transformations

Currently, there is no published data detailing the energetic profiles of transformations for this compound. Such a study would theoretically involve quantum chemical calculations, such as Density Functional Theory (DFT), to map the potential energy surface for reactions involving this molecule. This could include its hydrolysis, oxidation, or other decomposition pathways. The goal would be to identify transition states and calculate activation energies, providing insight into the kinetics and thermodynamics of its chemical changes.

Molecular Dynamics Simulations

No molecular dynamics (MD) simulations for this compound have been found in the current body of scientific literature. If such studies were to be conducted, they would likely focus on simulating the behavior of the molecule in various solvent environments. This could reveal information about its conformational flexibility, solvation dynamics, and potential interactions with biological macromolecules. These simulations would rely on the development of an accurate force field for the molecule.

Structure-Reactivity Relationship Studies through Theoretical Parameters

A comprehensive structure-reactivity relationship study for this compound using theoretical parameters is not available in published research. A theoretical investigation would involve calculating various quantum chemical descriptors. These parameters could include:

Frontier Molecular Orbital Energies (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the molecule's propensity to act as an electron donor or acceptor, respectively. The HOMO-LUMO gap would be a measure of its chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting regions susceptible to electrophilic or nucleophilic attack.

Without experimental or computational data from dedicated studies on this compound, any discussion of these properties remains hypothetical.

Synthetic Utility and Applications in Organic Chemistry Research

Precursor in the Synthesis of N-[bis(4-methoxyphenyl)methyl]amine Hydrochloride

N-[bis(4-methoxyphenyl)methyl]formamide serves as a direct and logical precursor to N-[bis(4-methoxyphenyl)methyl]amine hydrochloride, a valuable building block in its own right. The conversion of a formamide (B127407) to its corresponding primary amine hydrochloride is a standard and well-documented transformation in organic chemistry. This is typically achieved through acidic hydrolysis.

The general methodology for this conversion involves treating the formamide with a strong acid, such as hydrochloric acid, often in the presence of a solvent like methanol (B129727), at an elevated temperature. google.com This process effectively removes the formyl group (-CHO) from the nitrogen atom, which is then protonated by the acid to yield the stable amine hydrochloride salt. The resulting N-[bis(4-methoxyphenyl)methyl]amine hydrochloride is a key intermediate used in the synthesis of more complex molecular targets. google.commatrix-fine-chemicals.com

Role as an Intermediate in Multi-step Organic Syntheses

The primary utility of this compound in multi-step syntheses is realized through its conversion to the corresponding amine. This amine acts as a crucial fragment that is incorporated into larger, more complex molecular architectures, including medicinally active compounds and novel heterocyclic systems.

The amine derived from this compound is a key component in the synthesis of elaborate amide-containing molecules. A prominent example is its use in the preparation of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide, a compound also known as MK-8617. nih.gov This molecule is an orally active pan-inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHD1-3), developed for the potential treatment of anemia. google.comnih.gov

In the synthesis of MK-8617, the N-[bis(4-methoxyphenyl)methyl]amine hydrochloride is coupled with an activated pyrimidine (B1678525) carboxylic acid derivative. google.com This amide bond formation step attaches the bulky bis(4-methoxyphenyl)methyl group to the core of the final molecule, highlighting the formamide's role as an early-stage intermediate in the production of complex pharmaceutical agents.

By serving as a precursor to the N-[bis(4-methoxyphenyl)methyl]amine moiety, the formamide is instrumental in the synthesis of molecules containing various heterocyclic scaffolds. merckmillipore.com The aforementioned synthesis of MK-8617 is a clear illustration of this role. google.comnih.gov The final structure of MK-8617 incorporates two distinct nitrogen-containing aromatic rings: a pyridazine (B1198779) and a pyrimidine. google.com The synthesis joins the amine fragment with the pre-formed pyrimidine ring, demonstrating the formamide's utility as a source for a key structural component in the assembly of complex heterocyclic systems. While many heterocyclic building blocks exist, the specific N-[bis(4-methoxyphenyl)methyl]amine fragment is chosen for its influence on the final properties of the target molecule. mdpi.comnih.gov

Reagent in Formylation or Amidation Reactions

The utility of this compound as a direct formylating or amidating agent in organic synthesis has not been extensively documented in scientific literature. Typically, effective formylating agents, such as N,N-dimethylformamide (DMF) or N-formylsaccharin, are relatively small and reactive, facilitating the transfer of the formyl group to a nucleophile. mdpi.comrsc.org

In the case of this compound, the significant steric hindrance presented by the bulky bis(4-methoxyphenyl)methyl group likely impedes its ability to act as an efficient formyl donor in transamidation or formylation reactions. The primary role of the DMB group is often to serve as a protecting group for the nitrogen atom, which is subsequently removed to reveal the primary amine. This function is in contrast to the reactivity required for a formylating agent, where the formyl group itself is the key reactive component.

Precursor to Other Functional Groups (e.g., Isocyanides, Nitriles, Amines)

The structure of this compound makes it a viable precursor for the synthesis of several other important functional groups.

Isocyanides:

N-substituted formamides are common precursors for the synthesis of isocyanides through dehydration reactions. This transformation is typically achieved using a variety of dehydrating agents. While specific examples utilizing this compound are not prevalent in the literature, the general applicability of these methods suggests its potential as a precursor to bis(4-methoxyphenyl)methyl isocyanide. This corresponding isocyanide could be a valuable building block in its own right, particularly in multicomponent reactions like the Ugi or Passerini reactions.

Dehydrating AgentGeneral Reaction Conditions
Phosphorus oxychloride (POCl₃) in the presence of a base (e.g., triethylamine)Mild conditions, often at low temperatures.
Triphenylphosphine (B44618) (PPh₃) and Iodine (I₂) with a tertiary amineAmbient temperature, offering a cost-effective route. iucr.org
p-Toluenesulfonyl chloride (TsCl)Effective for various N-formamides.

Nitriles:

The conversion of amides to nitriles is a standard transformation in organic synthesis, commonly achieved by dehydration. However, this method is primarily effective for primary amides (R-CONH₂). This compound is a secondary amide, and its conversion to a nitrile would necessitate the cleavage of the nitrogen-carbon bond of the bis(4-methoxyphenyl)methyl group, a process that is not a standard or direct dehydration. Therefore, it is not considered a typical precursor for nitriles.

Amines:

A significant and documented application of this compound is its role as an intermediate in the synthesis of bis(4-methoxyphenyl)methanamine. A patent for the preparation of N-[bis(4-methoxyphenyl)methyl]-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide describes a process where this compound (BMPF) is subjected to acidic hydrolysis to yield bis(4-methoxyphenyl)methanamine hydrochloride (BMMA). google.com This process highlights the utility of the formamide as a masked primary amine, where the formyl group is readily removed to unmask the amine functionality. The bis(4-methoxyphenyl)methylamine is a key intermediate in the synthesis of various pharmaceutically active molecules. google.comnih.gov

The reaction proceeds via a Leuckart reaction to form the formamide, followed by hydrolysis:

Step 1 (Leuckart Reaction): bis(4-methoxyphenyl)methanone is reacted with a formamide source to produce this compound. google.com

Step 2 (Hydrolysis): The resulting formamide is treated with an acid to hydrolyze the formyl group, yielding the corresponding primary amine. google.com

Utility in Metal Coordination Chemistry as a Ligand or Ligand Precursor

There is no direct evidence in the current body of scientific literature to suggest that this compound itself is utilized as a ligand in metal coordination chemistry. The amide nitrogen's lone pair is generally less available for coordination compared to an amine due to resonance with the carbonyl group.

However, as a precursor to bis(4-methoxyphenyl)methyl isocyanide, it holds potential as a ligand precursor. Isocyanides are well-known ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. iucr.org The electronic and steric properties of the bulky bis(4-methoxyphenyl)methyl group could impart unique characteristics to the resulting metal complexes, potentially influencing their stability, solubility, and catalytic activity.

Role in Advanced Materials Synthesis (if applicable to broader DMB-formamide context)

The application of this compound in the synthesis of advanced materials, such as polymers or functional materials, is not specifically reported. However, molecules containing the bis(4-methoxyphenyl)amine or related structures have been investigated for their use in materials science. For instance, derivatives of bis(4-methoxyphenyl)amine have been synthesized for applications as hole transport materials in perovskite solar cells. researchgate.net

Given that this compound is a direct precursor to bis(4-methoxyphenyl)methanamine, it could serve as a key starting material for the synthesis of monomers used in the production of advanced polymers. The introduction of the bis(4-methoxyphenyl)methyl moiety can enhance solubility and influence the morphological and electronic properties of the resulting materials. While the formamide itself is not a direct component of the final material, its role as a stable, protected amine precursor is crucial for the synthesis of the monomer units.

Synthesis and Characterization of Analogues and Derivatives

Structural Modifications of the Formamide (B127407) Moiety

The formamide group (–NHCHO) is a key functional component that can be readily modified to generate a variety of N-acyl derivatives. Standard acylation procedures can be employed to replace the formyl group with other acyl functionalities. For instance, the reaction of the corresponding amine, bis(4-methoxyphenyl)methylamine, with acetic anhydride (B1165640) or other acid chlorides and anhydrides can yield a range of N-acyl derivatives. rsc.orgresearchgate.net

One common modification is the synthesis of the corresponding acetamide, N-[bis(4-methoxyphenyl)methyl]acetamide. This can be achieved by reacting bis(4-methoxyphenyl)methylamine with acetic anhydride, often in a suitable solvent like dichloromethane. rsc.org Another important class of derivatives are ureas and thioureas, which can be synthesized from the primary amine precursor. For example, reacting bis(4-methoxyphenyl)methylamine with isocyanates or isothiocyanates provides access to a diverse set of substituted ureas and thioureas. The synthesis of N,N′-bis(4-chlorophenyl)thiourea has been reported, highlighting a related synthetic pathway. researchgate.net

DerivativeSynthetic MethodPrecursors
N-[bis(4-methoxyphenyl)methyl]acetamideAcylationbis(4-methoxyphenyl)methylamine, Acetic Anhydride
Substituted UreasAddition to Isocyanatesbis(4-methoxyphenyl)methylamine, R-N=C=O
Substituted ThioureasAddition to Isothiocyanatesbis(4-methoxyphenyl)methylamine, R-N=C=S

Modifications of the Bis(4-methoxyphenyl)methyl Group

The bis(4-methoxyphenyl)methyl group, often referred to as the di-p-anisylmethyl (DPM) group, serves as a protecting group for amines and is characterized by its specific electronic and steric properties. Modifications to this group can be achieved by introducing alternative protecting groups or by varying the substituents on the aromatic rings.

The bis(4-methoxyphenyl)methyl group is one of several diarylmethyl protecting groups used in organic synthesis. nih.gov The choice of protecting group is crucial as it dictates the conditions required for its introduction and subsequent removal. uchicago.edu Other related protecting groups include the diphenylmethyl (benzhydryl) and the bis(2,4-dimethoxyphenyl)methyl groups. The stability of these groups is highly dependent on the substitution pattern of the aryl rings. Generally, electron-donating groups, such as the methoxy (B1213986) group in N-[bis(4-methoxyphenyl)methyl]formamide, increase the stability of the corresponding carbocation formed during cleavage, making the protecting group more labile under acidic conditions.

Protecting GroupTypical Cleavage Conditions
Bis(4-methoxyphenyl)methyl (DPM)Mildly acidic (e.g., TFA in CH2Cl2)
Diphenylmethyl (Benzhydryl)Stronger acidic conditions
9-Fluorenylmethyloxycarbonyl (Fmoc)Basic conditions (e.g., piperidine (B6355638) in DMF) thieme-connect.de
BenzylHydrogenolysis (H2, Pd/C)

Altering the substituents on the two phenyl rings of the bis(4-methoxyphenyl)methyl group provides a powerful tool for modulating the electronic properties and, consequently, the reactivity and stability of the molecule. The synthesis of such analogues typically involves the reaction of a substituted benzophenone (B1666685) with formamide or the reductive amination of a substituted benzophenone followed by formylation. For instance, the synthesis of (RS)-N-[(4-chlorophenyl)(phenyl)methyl]formamide has been reported from the corresponding (4-chlorophenyl)phenylmethanone and formamide. nih.gov

The introduction of electron-withdrawing groups, such as chloro or nitro groups, at the para positions of the phenyl rings would be expected to decrease the electron density at the benzylic carbon. This would render the diarylmethyl group more resistant to acid-catalyzed cleavage compared to the electron-rich bis(4-methoxyphenyl)methyl group. Conversely, introducing stronger electron-donating groups than methoxy would further increase the acid lability.

Substituent (at para-position)Electronic EffectExpected Impact on Stability to Acid
Methoxy (–OCH3)Electron-donatingBaseline
Chloro (–Cl)Electron-withdrawingIncreased stability
Nitro (–NO2)Strongly electron-withdrawingSignificantly increased stability
Methyl (–CH3)Electron-donatingDecreased stability

Comparative Reactivity and Stability Studies of Derivatives

The reactivity and stability of this compound and its derivatives are primarily governed by the nature of the formamide moiety and the substituents on the diarylmethyl group. The bis(4-methoxyphenyl)methyl group is known to be labile under acidic conditions, which is a key feature for its use as a protecting group. nih.gov The stability of this group can be compared to other diarylmethyl protecting groups by studying their cleavage rates under standardized acidic conditions.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide insights into the relative stabilities of different conformers and tautomers of formamide derivatives. researchgate.net For example, such studies can elucidate the energy differences between cis and trans conformers of N-substituted formamides, which can be influenced by dipole moments and intramolecular interactions. researchgate.net

The electronic effects of the aromatic substituents have a predictable impact on the stability of the C-N bond of the diarylmethyl group. Electron-donating substituents (like methoxy) stabilize the carbocation intermediate formed upon cleavage, thus making the group more acid-labile. In contrast, electron-withdrawing substituents (like chloro or nitro) destabilize the carbocation, leading to a more stable protecting group under acidic conditions.

Development of Chiral Derivatives and Asymmetric Synthesis Approaches

The central carbon of the bis(4-methoxyphenyl)methyl group is a prochiral center. If the two aryl groups are different, this carbon becomes a stereocenter, leading to the possibility of chiral derivatives. The development of asymmetric methods to synthesize enantiomerically enriched diarylmethylamines is an active area of research. researchgate.netresearchgate.net

Several strategies have been developed for the asymmetric synthesis of chiral diarylmethylamines, which are precursors to chiral formamide derivatives. chu-lab.org One successful approach involves the diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinimines. scispace.com This method allows for the synthesis of both enantiomers of a diarylmethylamine by choosing the appropriate organometallic reagent and reaction conditions. scispace.com Another strategy is the asymmetric hydrogenation of imines catalyzed by chiral transition metal complexes.

The development of chiral derivatives is of significant interest in medicinal chemistry, where the stereochemistry of a molecule can be critical for its biological activity and pharmacological profile. nih.gov Chiral bifunctional catalysts have also been employed in the asymmetric aza-Michael addition of amides to ortho-quinomethanes to produce chiral diarylmethylamides. nih.gov

Asymmetric Synthesis MethodKey Feature
Diastereoselective addition to chiral auxiliariesUse of a removable chiral group (e.g., N-tert-butanesulfinimine) to direct stereoselective bond formation. researchgate.netscispace.com
Asymmetric hydrogenationCatalytic reduction of a prochiral imine using a chiral metal catalyst. researchgate.net
Enantioselective C-H activationDirect, stereocontrolled functionalization of a C-H bond. chu-lab.org
Catalytic asymmetric aza-Michael additionUse of chiral catalysts to control the stereoselective addition of an amide to an activated alkene. nih.gov

Q & A

Q. What safety protocols are critical for handling methoxyphenyl-containing intermediates?

  • Guidelines :
  • PPE : Use nitrile gloves and fume hoods to avoid skin contact/inhalation (e.g., lists 100% concentration hazards) .
  • Waste Disposal : Neutralize acidic/basic quench solutions before disposal (e.g., used NaHCO₃ for safe quenching) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.